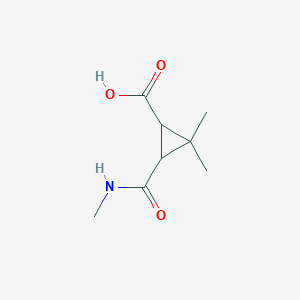
methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate, also known as MAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MAP belongs to the pyran family of compounds and is a highly versatile molecule that can be used in a variety of applications.
Scientific Research Applications
DFT Analysis and Supra-Molecular Assemblies
DFT analysis of substituted 4H-pyran derivatives, including those similar to the compound , reveals the formation of interesting supra-molecular assemblies in the solid state. These assemblies are characterized by classical H-bonds, π–stacking interactions, and unconventional π–hole interactions, facilitated by the molecule's unique substitution pattern, which includes electron-withdrawing (CN) and electron-donating (NH2) groups (Chowhan et al., 2020).
Microwave-Assisted Liquid-Phase Synthesis
A microwave-assisted liquid-phase synthesis technique utilizes functional ionic liquid as a soluble support for synthesizing the compound. This method offers a streamlined process yielding the target compounds in good yields and high purities without the need for chromatographic purification, highlighting its efficiency and potential for green chemistry applications (Yi et al., 2005).
Crystal Structure and Molecular Conformation
Studies on the crystal structure and molecular conformation of closely related compounds to methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate have revealed detailed insights into their spatial arrangement. These studies provide foundational knowledge for understanding the physical and chemical properties of these molecules, which could be crucial for their potential applications in material science and drug design (Mohandas et al., 2019).
Synthetic Applications and Reactions
Several synthetic applications and reactions involving 4H-pyran derivatives have been explored, showing their versatility in forming various compounds. For instance, reactions with nucleophilic reagents lead to diverse derivatives with potential applications in organic synthesis and pharmaceutical development (Harb et al., 1989).
Green Synthesis Approaches
There's an emphasis on green synthesis approaches , with methods developed for synthesizing pyran derivatives in water or under solvent-free conditions. These approaches aim at reducing the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Zonouz et al., 2012).
properties
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-9-6-4-5-7-11(9)14-12(8-17)15(18)21-10(2)13(14)16(19)20-3/h4-7,14H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDSDPORLQVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2922759.png)


![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2922762.png)
![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)



![N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2922770.png)



